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Compound of Interest

Compound Name: Roluperidone

Cat. No.: B1679516 Get Quote

These application notes provide a comprehensive overview of the formulation,

pharmacokinetics, and mechanism of action of Roluperidone for oral administration, intended

for researchers, scientists, and drug development professionals. The information is compiled

from publicly available data from clinical trials and preclinical research.

Introduction to Roluperidone
Roluperidone (formerly MIN-101) is an investigational drug under development for the

treatment of negative symptoms in patients with schizophrenia.[1][2] It acts as an antagonist at

multiple receptor sites, primarily the serotonin 5-HT2A receptor, the sigma-2 receptor, and the

alpha-1A adrenergic receptor.[3][4] Notably, it has a low affinity for dopamine D2 receptors,

which may contribute to its favorable side effect profile, particularly concerning extrapyramidal

symptoms.[5]

Oral Formulations in Clinical Development
Throughout its clinical development, several oral formulations of Roluperidone have been

utilized. Bioequivalence studies have been conducted to bridge the formulations used in Phase

2b and Phase 3 trials with the planned commercial formulation.[6][7] These studies are crucial

to ensure that the pharmacokinetic profiles are comparable, allowing for the pooling of clinical

data.
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While the exact proprietary composition of the various Roluperidone formulations is not

publicly disclosed, a patent for Roluperidone hydrochloride suggests a range of

pharmaceutically acceptable excipients that may be used in solid oral dosage forms. These are

intended to ensure the stability, manufacturability, and desired release profile of the drug

product.

Table 1: Potential Excipients for Roluperidone Oral Formulations

Excipient Class Examples Potential Function

Diluents

Microcrystalline cellulose,

Lactose, Dibasic calcium

phosphate

Increase bulk and improve

handling

Binders

Polyvinylpyrrolidone (PVP),

Hydroxypropyl methylcellulose

(HPMC)

Promote adhesion of particles

Disintegrants

Croscarmellose sodium,

Crospovidone, Sodium starch

glycolate

Facilitate tablet breakup in

contact with fluid

Lubricants
Magnesium stearate, Stearic

acid

Reduce friction during tablet

ejection

Glidants Colloidal silicon dioxide, Talc Improve powder flow

Coating Agents
Polymethacrylates (e.g.,

Eudragit®), Polyvinyl alcohol

Control drug release, improve

stability, mask taste

Source: Information synthesized from patent literature.

Pharmacokinetic Profiles of Oral Formulations
Pivotal bioequivalence studies were conducted to compare the pharmacokinetic (PK)

parameters of different Roluperidone formulations. The key objective was to demonstrate

comparable systemic exposure (as measured by AUC) and peak plasma concentrations

(Cmax) between the formulations used in late-stage clinical trials and the intended commercial

product.[6][7] While specific numerical data from these studies are not fully available in the
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public domain, the studies successfully met their primary endpoints, demonstrating

bioequivalence.[6][7]

Table 2: Summary of Pharmacokinetic Parameters for Roluperidone (64 mg, Single Dose) in

Healthy Subjects

Parameter Value Unit

Tmax (median) 3.5 hr

Cmax 32.1 ng/mL

AUCinf 312 ng·hr/mL

Half-life ~7 hr

Fraction Absorbed 73 - 81 %

Source: Data from a single-dose study in healthy subjects.[8]

Experimental Protocols
The following are generalized protocols for key experiments related to the development and

evaluation of oral Roluperidone formulations. These are based on standard pharmaceutical

industry practices and regulatory guidelines.

Protocol: In Vitro Dissolution Testing of Roluperidone
Tablets
Objective: To assess the in vitro drug release characteristics of Roluperidone tablets to ensure

batch-to-batch consistency and to help predict in vivo performance.

Materials:

Roluperidone tablets (test and reference batches)

USP Apparatus 2 (Paddle Apparatus)

Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.axonmedchem.com/3859-roluperidone
https://patents.google.com/patent/WO2020264486A1/en
https://www.benchchem.com/product/b1679516?utm_src=pdf-body
https://www.gmp-navigator.com/files/guidemgr/UCM070246.pdf
https://www.benchchem.com/product/b1679516?utm_src=pdf-body
https://www.benchchem.com/product/b1679516?utm_src=pdf-body
https://www.benchchem.com/product/b1679516?utm_src=pdf-body
https://www.benchchem.com/product/b1679516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC system with a suitable column for Roluperidone quantification

Roluperidone reference standard

Methodology:

Preparation of Dissolution Medium: Prepare 900 mL of the selected dissolution medium and

deaerate it.

Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution medium to

37 ± 0.5 °C. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

Sample Introduction: Place one Roluperidone tablet into each dissolution vessel.

Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time

points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-

warmed medium.

Sample Analysis: Filter the samples and analyze the concentration of Roluperidone using a

validated HPLC method.

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Compare the dissolution profiles of different batches or formulations using a similarity factor

(f2).

Protocol: Bioavailability and Bioequivalence Study of
Roluperidone Formulations
Objective: To compare the rate and extent of absorption of Roluperidone from a test

formulation to a reference formulation under fasting and fed conditions.

Study Design: A randomized, single-dose, two-period, two-sequence crossover study is a

standard design.

Subjects: Healthy, non-smoking male and female volunteers, aged 18-55 years.

Methodology:
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Inclusion/Exclusion Criteria: Screen subjects based on a comprehensive medical history,

physical examination, and laboratory tests.

Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test

formulation then Reference formulation, or vice-versa).

Dosing:

Fasting Condition: Following an overnight fast of at least 10 hours, administer a single oral

dose of the assigned Roluperidone formulation with 240 mL of water.

Fed Condition: Following an overnight fast, administer a standardized high-fat, high-calorie

breakfast 30 minutes before drug administration. Administer the assigned formulation with

240 mL of water.

Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate

anticoagulant at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2,

3, 4, 6, 8, 12, 24, 48, 72 hours).

Plasma Processing and Storage: Centrifuge the blood samples to separate plasma. Store

the plasma samples at -20°C or below until analysis.

Bioanalytical Method: Quantify the concentration of Roluperidone in plasma samples using

a validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate the following PK parameters for each subject: Cmax,

AUClast, and AUCinf.

Statistical Analysis: Perform a statistical analysis (e.g., ANOVA) on the log-transformed PK

parameters. The 90% confidence intervals for the ratio of the geometric means

(Test/Reference) for Cmax, AUClast, and AUCinf should fall within the acceptance range of

80.00% to 125.00% to conclude bioequivalence.

Mechanism of Action and Signaling Pathways
Roluperidone's therapeutic effects are believed to be mediated through its antagonist activity

at 5-HT2A, sigma-2, and alpha-1A adrenergic receptors.[3][4] This multi-receptor profile is
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thought to contribute to its efficacy in treating negative symptoms of schizophrenia without the

typical side effects associated with dopamine receptor blockade.

Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways affected by

Roluperidone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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